molecular formula C18H23BrOSi B3419256 (2-Bromoethoxy)-t-butyldiphenylsilane CAS No. 139897-19-1

(2-Bromoethoxy)-t-butyldiphenylsilane

Cat. No. B3419256
M. Wt: 363.4 g/mol
InChI Key: WOTSEKGXOIGTRF-UHFFFAOYSA-N
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Patent
US08303935B2

Procedure details

Precipitates were filtered and recovered from the resulting mixture, sufficiently washed with water, and dried under reduced pressure, to obtain 927 mg (corresponding to 2.76 mmol) of 2-(3′-hydroxyphenyl)-6-iodoimidazo[1,2-a]pyridine (FIG. 2-8, Step 2). Separately, 2.50 g (corresponding to 20.0 mmol) of 2-bromoethanol and 2.72 g (corresponding to 40.0 mmol) of imidazole were dissolved in 10 mL of dimethylformamide, and cooled to 0° C. Then, 5.50 g (corresponding to 20.0 mmol) of t-butyldiphenylchlorosilane was added thereto. After the reaction mixture was stirred at room temperature for 18 hours, a saturated sodium chloride solution was added, and extracted three times with ethyl acetate. The combined ethyl acetate layers were dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1) to obtain 7.04 g (corresponding to 19.4 mmol) of 1-bromo-2-(t-butyldiphenylsiloxy)ethane (FIG. 2-8, Step 3).
Name
2-(3′-hydroxyphenyl)-6-iodoimidazo[1,2-a]pyridine
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C=C(C2N=C3C=CC(I)=CN3C=2)C=CC=1.[Br:18][CH2:19][CH2:20][OH:21].N1C=CN=C1.[C:27]([Si:31]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)Cl)([CH3:30])([CH3:29])[CH3:28].[Cl-].[Na+]>CN(C)C=O>[Br:18][CH2:19][CH2:20][O:21][Si:31]([C:27]([CH3:30])([CH3:29])[CH3:28])([C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:4.5|

Inputs

Step One
Name
2-(3′-hydroxyphenyl)-6-iodoimidazo[1,2-a]pyridine
Quantity
927 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)C=1N=C2N(C=C(C=C2)I)C1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCCO
Name
Quantity
2.72 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
recovered from the resulting mixture
WASH
Type
WASH
Details
sufficiently washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCCO[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.4 mmol
AMOUNT: MASS 7.04 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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